(3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
(3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C21H23FN2O3S and its molecular weight is 402.48. The purity is usually 95%.
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Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms. They are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole .
Benzofurans
are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Biological Activity
The compound (3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , identified by its CAS number 863457-83-4 , belongs to a class of imidazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24FN3O3S, with a molecular weight of 454.5 g/mol. The structure features a diethoxyphenyl group and a thioether linkage to a fluorobenzyl moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (Lung) | 12.5 | |
Compound B | MCF7 (Breast) | 15.0 | |
Compound C | HCT116 (Colon) | 10.0 |
In vitro studies indicate that the target compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest, particularly in the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar imidazole derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes findings from various studies:
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|---|
Compound D | S. aureus | 25 | |
Compound E | E. coli | 30 | |
Compound F | Pseudomonas aeruginosa | 20 |
These results suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives often correlates with their structural features. Modifications in substituents can significantly alter potency. For example:
- Fluorine Substitution: The presence of fluorine in the benzyl group enhances lipophilicity, potentially improving cellular uptake.
- Thioether Linkage: This moiety may contribute to increased binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms.
Case Studies
A notable study involved synthesizing several imidazole derivatives and evaluating their anticancer activity against a panel of human cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound exhibited IC50 values ranging from 10 to 20 µM across different lines, suggesting promising therapeutic potential.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c1-3-26-18-9-8-16(13-19(18)27-4-2)20(25)24-11-10-23-21(24)28-14-15-6-5-7-17(22)12-15/h5-9,12-13H,3-4,10-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGGKUDFWYTOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.